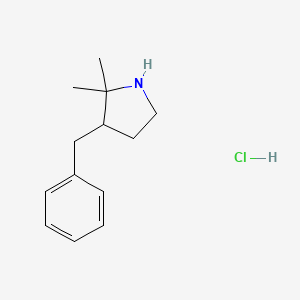

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride

Description

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a benzyl group at the 3-position and two methyl groups at the 2-position of the pyrrolidine ring, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₃H₂₀NCl, with a molecular weight of 225.7 g/mol. This compound is widely utilized in pharmaceutical research and organic synthesis, particularly as a chiral building block or ligand in catalysis due to its steric and electronic properties.

Properties

IUPAC Name |

3-benzyl-2,2-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVYVKYMNZFROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 2,2-dimethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or sodium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Oxidation: Benzyl ketone or benzyl carboxylic acid derivatives.

Reduction: Benzyl amine or benzyl alcohol derivatives.

Substitution: Azido or cyano derivatives of the pyrrolidine ring.

Scientific Research Applications

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new therapeutic agents targeting neurological disorders and other medical conditions.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between 3-benzyl-2,2-dimethylpyrrolidine hydrochloride and the structurally related compound (2S,4R)-4-(benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049753-14-1) :

| Property | 3-Benzyl-2,2-dimethylpyrrolidine HCl | (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl |

|---|---|---|

| Molecular Formula | C₁₃H₂₀NCl | C₁₄H₁₅NO₂S·HCl |

| Molecular Weight | 225.7 g/mol | 297.8 g/mol |

| Substituents | Benzyl (C₆H₅CH₂), 2,2-dimethyl | Benzo[b]thiophen-3-ylmethyl, carboxylic acid |

| Functional Groups | Tertiary amine, benzyl | Carboxylic acid, benzo[b]thiophene, tertiary amine |

| Stereochemistry | Not specified | (2S,4R) configuration |

| Primary Applications | Catalysis, chiral auxiliaries | Organic synthesis, pharmaceutical intermediates |

Physicochemical Properties

- Lipophilicity : The benzyl and dimethyl groups in the target compound increase its hydrophobicity compared to the carboxylic acid-containing analog, which is more polar due to ionizable groups .

- Solubility : The hydrochloride salt form improves aqueous solubility for both compounds, but the presence of a carboxylic acid in the analog may enhance pH-dependent solubility in basic conditions.

Pharmacological Relevance

- The benzo[b]thiophene group in the analog is associated with bioactivity in CNS and anticancer therapies, whereas the benzyl group in the target compound may favor blood-brain barrier penetration.

- The dimethyl groups in the target compound could prolong metabolic half-life by reducing enzymatic degradation.

Biological Activity

3-Benzyl-2,2-dimethylpyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2-dimethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in an organic solvent like dichloromethane or toluene under reflux conditions. The resultant product is then treated with hydrochloric acid to yield the hydrochloride salt.

Chemical Structure

The molecular formula of this compound is C12H18ClN. Its structure features a pyrrolidine ring substituted with both a benzyl group and two methyl groups at the 2-position, imparting unique steric and electronic properties that influence its biological activity.

This compound interacts with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby modulating cellular processes and physiological responses.

Target Pathways

- Enzyme Inhibition : The compound can inhibit enzymes that play critical roles in various metabolic pathways.

- Receptor Interaction : It may also bind to receptors influencing cell signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it has potent effects against human T-lymphocyte cell lines (Molt 4/C8 and CEM) and other neoplastic cells .

Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Molt 4/C8 | 5.0 | Significant cytotoxicity observed |

| CEM | 4.5 | Comparable potency to Molt 4/C8 |

| HSC-2 | 6.0 | Effective against squamous cell carcinoma |

| HL-60 | 7.0 | Promyelocytic leukemia cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is required to fully elucidate these effects.

In Vivo Studies

In vivo experiments have demonstrated the safety profile of this compound. Mice treated with doses up to 300 mg/kg showed no significant mortality or severe neurotoxicity after administration .

Observations from Animal Studies

- Dosage : Doses of 30, 100, and 300 mg/kg were tested.

- Survival Rate : No mortalities were recorded at any dosage level.

- Neurotoxicity : Minimal neurotoxic effects were noted at higher doses after specific time intervals.

Comparative Analysis

When compared to structurally similar compounds like 2,2-Dimethylpyrrolidine and 3-Benzylpyrrolidine, the presence of both benzyl and dimethyl groups in this compound enhances its reactivity and biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen in the free base form acts as a nucleophile. In the hydrochloride salt, protonation reduces nucleophilicity, but deprotonation under basic conditions enables reactions such as:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts (e.g., with methyl iodide in DMF at 60°C) .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides (e.g., benzoyl chloride in dichloromethane) .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methylated derivative | 72% | |

| Acylation | Benzoyl chloride, Et₃N, DCM, 0°C → RT | N-Benzoylpyrrolidine analog | 85% |

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free base and HCl. This property is exploited in:

-

Deprotonation : Treated with NaOH or K₂CO₃ to regenerate the free amine for further reactions .

-

Salt Metathesis : Exchanges Cl⁻ with other anions (e.g., PF₆⁻) using AgPF₆ in acetonitrile .

Cross-Coupling Reactions

The benzyl substituent undergoes functionalization under radical or metal-catalyzed conditions:

-

Benzyl Bromination : Reacts with N-bromosuccinimide (NBS) under UV light to form 3-(bromomethyl)-2,2-dimethylpyrrolidine .

-

C–H Arylation : Direct coupling with aryl iodides via Pd(OAc)₂/Xantphos at 120°C .

Optimized Conditions for Bromination

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Catalyst | None (radical initiation with CFL lamp) | |

| Temperature | RT | |

| Yield | 89% |

Ring-Opening and Rearrangements

The pyrrolidine ring undergoes strain-driven transformations:

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-Benzyl-2,2-dimethylpyrrolidine hydrochloride with high purity?

- Methodological Answer : Synthesis optimization can be achieved using statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For instance, fractional factorial designs help identify critical parameters (e.g., temperature, solvent ratio, reaction time) that influence yield and purity. Quantum chemical calculations (e.g., reaction path searches) can predict intermediates and transition states, narrowing optimal conditions . Post-synthesis, HPLC (≥98% purity criteria) and NMR should validate structural integrity, referencing protocols from analogous pyrrolidine derivatives .

Q. How should researchers handle safety and waste disposal for this compound?

- Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., mandatory safety exams for lab personnel) and wear PPE (gloves, goggles, lab coats) to avoid dermal exposure . For waste, segregate organic and inorganic residues, and collaborate with certified waste management services for neutralization or incineration, as improper disposal risks environmental contamination .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine NMR spectroscopy (1H/13C for substituent analysis), mass spectrometry (ESI-MS for molecular ion confirmation), and X-ray crystallography (if crystalline) for structural elucidation. Purity assessment via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) aligns with protocols for structurally related hydrochlorides .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction outcomes during synthesis?

- Methodological Answer : Implement quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways and identify competing mechanisms (e.g., unexpected byproducts). Integrate experimental data (e.g., kinetic profiles) into computational workflows to refine predictions, creating a feedback loop for iterative optimization . For example, discrepancies in yield could arise from unaccounted solvent effects, which density functional theory (DFT) can clarify .

Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining efficiency?

- Methodological Answer : Apply continuous-flow reactor design to enhance heat/mass transfer and reduce side reactions. Use DOE to test variables like residence time and catalyst loading. Membrane separation technologies (e.g., nanofiltration) can improve product isolation, as classified under CRDC’s reaction fundamentals and reactor design (RDF2050112) . Pilot-scale trials should mirror lab conditions but incorporate process analytical technology (PAT) for real-time monitoring .

Q. How do steric and electronic effects of the benzyl and dimethyl groups influence the compound’s reactivity?

- Methodological Answer : Conduct Hammett analysis or steric parameter calculations (e.g., Tolman cone angles) to quantify substituent effects. Compare reactivity with analogs (e.g., 3-(3-Chlorophenyl)-tetrahydropyrazolo derivatives) in nucleophilic substitution or catalytic hydrogenation reactions. Spectroscopic studies (e.g., IR for bond polarization) and kinetic isotope effects (KIEs) can further elucidate mechanistic pathways .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Perform meta-analysis of published SAR data, prioritizing studies with standardized assays (e.g., IC50 values under identical pH/temperature). Validate inconsistencies via orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch variability in compound purity. Cross-reference with computational docking studies to assess binding mode reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.